molecular formula C32H26CuN8 B14804098 Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

Cat. No.: B14804098
M. Wt: 586.1 g/mol
InChI Key: KKNIBWAZPYXZKI-UHFFFAOYSA-N
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Description

This compound is a copper(II) macrocyclic complex with a highly intricate polycyclic structure. Its IUPAC name reflects a 40-membered macrocycle containing six nitrogen atoms (hexaza) and additional diazanida groups, forming a rigid, planar coordination environment for the central copper ion . The molecular formula is C₃₂H₁₆N₈Na₂ (CAS No. 25476-27-1), and it belongs to the phthalocyanine family, specifically a disodium salt derivative of copper(II) phthalocyanine . Phthalocyanines are known for their exceptional thermal stability, intense coloration, and applications in dyes, pigments, and catalysis. This compound’s structural complexity arises from fused aromatic rings and nitrogen donor atoms, enabling strong π-π interactions and redox activity .

Properties

Molecular Formula

C32H26CuN8

Molecular Weight

586.1 g/mol

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

InChI

InChI=1S/C32H26N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2

InChI Key

KKNIBWAZPYXZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt. The reaction is carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide (DMF). The reaction conditions are crucial for achieving high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Sulfonic Acid Group Reactivity

The compound contains two sulfonic acid (-SO₃H) groups, which enable acid-base and substitution reactions:

Reaction Type Conditions Product Application
DeprotonationAqueous alkaline media (pH > 7)Sulfonate salts (e.g., -SO₃⁻Na⁺)Enhances water solubility
EsterificationROH, H⁺ catalystSulfonate esters (-SO₃R)Functionalization for sensors
AmidationRNH₂, coupling agentsSulfonamides (-SO₂NHR)Drug conjugate synthesis

Copper(II) Redox Activity

The Cu²⁺ center participates in electron-transfer reactions:

Oxidation :
Cu2++OxidantCu3++Reduced oxidant\text{Cu}^{2+} + \text{Oxidant} \rightarrow \text{Cu}^{3+} + \text{Reduced oxidant}

  • Oxidants : O₂, H₂O₂, or peroxides under mild conditions .

  • Role : Catalyzes oxidation of organic substrates (e.g., phenols, amines).

Reduction :
Cu2++eCu+\text{Cu}^{2+} + e^- \rightarrow \text{Cu}^+

  • Reductants : Ascorbate, NaBH₄, or electrochemical methods .

  • Application : Electrochemical sensors, catalytic cycles.

Axial Ligand Exchange

The square-planar Cu²⁺ center can bind axial ligands (L):
CuPc+LCuPc-L\text{CuPc} + L \rightarrow \text{CuPc-L}
Common Ligands :

  • Pyridine, imidazole (enhances catalytic activity) .

  • Thiols (forms stable complexes for optoelectronics) .

Peripheral Functionalization

The aromatic framework allows electrophilic substitution:

Reaction Reagents Position Modified Outcome
HalogenationCl₂, Br₂ (Fe catalyst)Benzene ringsIntroduces halogens for cross-coupling
NitrationHNO₃, H₂SO₄β-positionsEnhances electron-withdrawing effects

Stability Considerations

  • Thermal Stability : Decomposes above 300°C without melting .

  • Photostability : Resists UV degradation due to extended π-conjugation .

Scientific Research Applications

Based on the search results, here's what is known about the compound Copper;2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene-5,23-disulfonic acid:

Basic Information:

  • PubChem CID: 139031843
  • Molecular Formula: C32H16CuN8O6S2
  • Molecular Weight: 736.2 g/mol
  • IUPAC Name: copper;2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene-5,23-disulfonic acid
  • InChI: InChI=1S/C32H16N8O6S2.Cu/c41-47(42,43)21-13-5-11-19-23(21)32-38-28-18-10-4-2-8-16(18)26(34-28)36-30-20-12-6-14-22(48(44,45)46)24(20)31(40-30)37-27-17-9-3-1-7-15(17)25(33-27)35-29(19)39-32;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);/q-2;+2
  • InChIKey: WPFRZRORZCBVMI-UHFFFAOYSA-N
  • SMILES: C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)[N-]3)C=CC=C7S(=O)(=O)O)C8=CC=CC=C85)C9=C4C(=CC=C9)S(=O)(=O)O.[Cu+2]
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 14
  • Rotatable Bond Count: 2
  • Exact Mass: 734.993020 Da
  • Monoisotopic Mass: 734.993020 Da
  • Date Created: 2019-09-23
  • Date Modified: 2025-02-01

Applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related copper macrocycles:

Compound Structural Features Coordination Geometry Stability Applications Key References
Target Compound (Copper(II) phthalocyanine derivative) 40-membered macrocycle with six N donors, fused aromatic rings, disodium counterions Square-planar (typical for phthalocyanines) High thermal stability (>400°C) Pigments, catalysis, sensors
Tetraazacycloalkane Cu(II) complexes (e.g., L1–L4 in ) 13- to 16-membered macrocycles with four N donors; nitro and methyl substituents Distorted octahedral or square-planar Moderate stability (decompose ~200°C) Template synthesis, model systems
Cross-bridged tetraazamacrocycles (e.g., ) 14-membered macrocycles with rigid cross-bridging; octadentate coordination Distorted octahedral High in vivo stability (t₁/₂ > 24h) MRI contrast agents, radiopharmaceuticals
1,4,8,11-Tetraazacyclotetradecane Cu(II) () 14-membered macrocycle with four N donors; aqua ligands Octahedral (N₄ + 2H₂O) Soluble in polar solvents Structural studies, coordination chemistry
3,7,11,15-Tetraazaporphine Cu(IV) () Porphine-like macrocycle with four N donors; higher oxidation state (Cu⁴⁺) Square-planar (unusual for Cu⁴⁺) Oxidatively unstable Theoretical studies, rare oxidation states

Key Findings from Comparisons

Structural Flexibility vs. Rigidity: The target compound’s rigid phthalocyanine core contrasts with smaller tetraazacycloalkanes (e.g., 13-membered L1), which exhibit conformational flexibility due to smaller ring sizes . Larger macrocycles like the 16-membered L4 adopt strained geometries, reducing thermodynamic stability compared to phthalocyanines . Cross-bridged macrocycles () show enhanced kinetic stability due to restricted ligand mobility, outperforming non-bridged analogs in biological applications .

Coordination Geometry and Electronic Properties: Phthalocyanines favor square-planar geometry, enabling strong π-conjugation and UV-Vis absorption in the visible range (600–700 nm) . In contrast, tetraazacycloalkane complexes often adopt octahedral geometries with axial ligands (e.g., H₂O or ClO₄⁻), altering redox potentials . Cu(IV) porphine analogs () challenge conventional coordination preferences, though their instability limits practical use .

Stability and Applications :

  • Phthalocyanines dominate industrial applications (e.g., pigments) due to unmatched thermal and chemical stability .
  • Cross-bridged tetraazamacrocycles () excel in biomedical settings, with copper-64-labeled variants showing prolonged in vivo retention for imaging .
  • Smaller macrocycles (e.g., L1–L4) serve as synthetic intermediates or models for studying template effects .

Biological Activity

Copper complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound in focus—Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene—exhibits unique structural properties that may influence its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple nitrogen atoms within a tetracontaene framework. This unique arrangement may contribute to its interaction with biological targets.

PropertyValue
Molecular Formula C32CuN8
Molecular Weight 863.9 g/mol
IUPAC Name Copper;2,...tetradecaene
CAS Number 14916-87-1

Biological Activity Overview

Copper complexes are known for a variety of biological activities including:

  • Antimicrobial Activity : Copper complexes exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi . Research indicates that copper complexes can have minimum inhibitory concentration (MIC) values ranging from 15.62 to 62.5 mM/mL against various pathogens .
  • Antioxidant Activity : These complexes demonstrate high reducing power and scavenging activity against free radicals such as DPPH and hydrogen peroxide . The antioxidant potential is significantly influenced by the chelation of copper ions with ligands.
  • Anticancer Properties : Some studies suggest that copper complexes may inhibit cancer cell proliferation through mechanisms involving the generation of reactive oxygen species (ROS) .

The biological activity of copper complexes can be attributed to their ability to interact with cellular components:

  • DNA Binding : Copper ions can bind to DNA more effectively than other divalent cations which may lead to oxidative damage and apoptosis in cancer cells .
  • Electron Transfer : Copper plays a crucial role in electron transport processes within cells which is essential for cellular respiration and energy metabolism .
  • Reactive Species Generation : The interaction of copper complexes with biological substrates can lead to the formation of reactive oxygen species that exert cytotoxic effects on pathogens and cancer cells .

Case Studies

Several studies have highlighted the efficacy of copper complexes in various biological applications:

  • A study demonstrated that copper(II) complexes with terpene derivatives exhibited remarkable antibacterial and antifungal activity compared to their ligands .
  • Another research focused on the synthesis of copper complexes with thiosemicarbazones showed significant inhibition of cell growth in cancer cell lines .

Comparative Analysis

The biological activity of Copper;2,...tetradecaene can be compared with other metal complexes:

Complex TypeAntimicrobial ActivityAntioxidant Activity
Copper ComplexesHigh (MIC 15.62–62.5 mM/mL)Significant
Zinc ComplexesModerateLower
Cobalt ComplexesVariableModerate

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